1-(3-Mercapto-1-oxopropyl)-L-proline
Description
Historical Context of Mercaptoacyl L-Proline Analogues in Biochemical Inhibition Research
The journey into mercaptoacyl L-proline analogues is fundamentally linked to the groundbreaking research on the renin-angiotensin system (RAS), a critical regulator of blood pressure. In the mid-20th century, scientists identified angiotensin-converting enzyme (ACE) as a key player in this system, responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II. pharmaceutical-journal.com A pivotal moment came with the discovery that peptides isolated from the venom of the Brazilian pit viper, Bothrops jararaca, could inhibit ACE. pharmaceutical-journal.comwikipedia.org While these peptides, such as teprotide, were effective, their lack of oral activity limited their therapeutic potential. wikipedia.org
This led researchers at E.R. Squibb & Sons, notably Miguel Ondetti and David Cushman, to embark on a rational drug design campaign to develop small, orally active ACE inhibitors. wikipedia.orginvent.org Their work was guided by the hypothesis that ACE was a zinc-containing metalloprotein, similar in mechanism to carboxypeptidase A. wikipedia.org After screening thousands of compounds, they identified succinyl-L-proline as a specific, albeit weak, inhibitor. wikipedia.orgresearchgate.net The major breakthrough occurred with the strategic replacement of the succinyl carboxyl group with a sulfhydryl (mercapto) group, which was known to have a strong affinity for the zinc ion in the enzyme's active site. wikipedia.org This led to the synthesis of captopril (B1668294) (D-3-mercapto-2-methylpropanoyl-L-proline) in 1975, the first orally active ACE inhibitor and a landmark achievement in medicine. wikipedia.orginvent.org Captopril's development validated the structure-based drug design approach and opened the floodgates for research into related mercaptoacyl L-proline analogues, including 1-(3-Mercapto-1-oxopropyl)-L-proline, to explore and refine ACE inhibition. wikipedia.org
Significance of L-Proline as a Scaffold in Chemical Biology and Inhibitor Design
The choice of L-proline as a core structural element, or scaffold, in the design of captopril and its analogues was a critical factor in their success. mdpi.com L-proline is unique among the 20 proteinogenic amino acids because its side chain is cyclized back onto the backbone nitrogen, forming a rigid five-membered pyrrolidine (B122466) ring. nih.govnih.gov This inherent conformational rigidity has profound implications for inhibitor design.
The constrained nature of the proline ring reduces the molecule's conformational flexibility, which can lead to a more favorable entropic profile upon binding to a target enzyme. unmc.edulifechemicals.com By pre-organizing the inhibitor into a conformation that is complementary to the enzyme's active site, the entropic penalty of binding is minimized, potentially leading to higher affinity. unmc.edu The pyrrolidine ring effectively orients the crucial pharmacophoric groups—the thiol and the C-terminal carboxylate—into the precise spatial arrangement required for optimal interaction with the ACE active site. mdpi.comnih.gov
Overview of Key Research Areas Pertaining to this compound
Research on this compound, a close analogue of captopril, has branched into several interconnected disciplines. These areas aim to fully characterize its biochemical activity, optimize its properties, and understand the fundamental principles governing its function.
The primary mechanism of action for this compound is the potent and specific inhibition of angiotensin-converting enzyme (ACE). wikipedia.org ACE is a zinc-dependent dipeptidyl carboxypeptidase, and the inhibitor's mechanism hinges on key interactions within the enzyme's active site. The defining feature of this class of inhibitors is the thiol (-SH) group, which coordinates directly with the catalytic zinc ion (Zn²⁺) at the heart of the ACE active site. wikipedia.orgstereoelectronics.orgresearchgate.net This strong interaction effectively blocks the enzyme's ability to bind and hydrolyze its natural substrate, angiotensin I.
The synthesis of this compound and its derivatives typically involves the acylation of the L-proline nitrogen atom with a suitable 3-mercaptopropanoyl precursor. A common strategy is to use a protected thiol, such as an S-acetyl or S-benzoyl group, on the acylating agent to prevent unwanted side reactions. This is followed by a deprotection step to liberate the free thiol.
Chemical derivatization has been a cornerstone of research in this area, aiming to improve potency, selectivity, and pharmacokinetic properties. Modifications have been explored at several positions:
The Mercaptoacyl Chain: Altering the length of the alkanoyl chain has been shown to be critical for potency. For mercaptoalkanoyl derivatives of proline, a three-carbon (propanoyl) chain was found to be optimal for ACE inhibition. wikipedia.org
The Proline Ring: The proline scaffold itself has been a major focus of derivatization. Introducing substituents at the C4 position of the proline ring has been investigated to explore interactions with the S2' subsite of the ACE active site, leading to compounds with varying potencies. nih.gov Other modifications, such as creating fluorinated proline analogues or synthesizing constrained derivatives like cis- and trans-3-mercaptoproline, have been used to modulate the conformational properties and biological activity of peptides and inhibitors. nih.govorganic-chemistry.orgmdpi.com
The Thiol Group: Replacing the thiol with other zinc-binding groups, such as a carboxylate (as in enalaprilat), has led to the development of new classes of ACE inhibitors with different properties. stereoelectronics.org
These synthetic efforts have generated extensive libraries of compounds, providing deep insights into the structural requirements for potent enzyme inhibition. nih.govnih.govorganic-chemistry.org
Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of an inhibitor influence its biological activity. For this compound and its analogues, SAR has established several key principles for potent ACE inhibition:
| Structural Feature | Observation | Implication for Activity |
| Thiol Group | Its replacement with a carboxyl group significantly reduces potency, but this can be overcome by other structural modifications. | Essential for high-affinity binding through coordination with the active site zinc ion. wikipedia.org |
| Acyl Chain Length | A 3-mercaptopropanoyl chain is optimal. Shorter (2-mercapto) or longer (4-mercapto) chains result in a significant loss of inhibitory activity. | The length correctly positions the thiol for zinc binding and optimizes interactions along the active site cleft. wikipedia.org |
| Proline Moiety | The L-proline ring is critical. Replacing the five-membered proline ring with a six-membered piperidine (B6355638) ring leads to a substantial decrease in ACE inhibition. researchgate.net | The specific stereochemistry and ring size of L-proline are crucial for fitting into the S2' subsite of ACE and correctly orienting the other functional groups. mdpi.comresearchgate.net |
| Proline C4-Substituents | The introduction of various substituents at the 4-position of the proline ring can modulate potency, with some derivatives showing activity comparable to or greater than captopril. nih.gov | This position can be modified to probe for additional interactions within the enzyme's binding pocket, allowing for the fine-tuning of inhibitor affinity. nih.govnih.gov |
These SAR studies, often involving the synthesis and testing of numerous analogues, have provided a detailed map of the pharmacophore required for ACE inhibition and have guided the development of second-generation inhibitors. nih.govnih.gov
Computational and theoretical modeling have become indispensable tools for investigating the interactions between inhibitors like this compound and their target enzymes at an atomic level. oarjst.comoarjst.com Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding modes of these inhibitors.
Molecular Docking studies can virtually screen libraries of proline derivatives and predict their binding affinity and orientation within the ACE active site. oarjst.comals-journal.com These models consistently show the thiol group coordinating with the zinc ion and highlight the key hydrogen bonding and hydrophobic interactions that stabilize the complex, corroborating experimental findings. stereoelectronics.orgals-journal.com
Molecular Dynamics (MD) simulations provide a dynamic view of the enzyme-inhibitor complex over time, allowing researchers to assess the stability of the binding interactions and observe conformational changes in both the inhibitor and the protein. nih.gov These simulations can reveal the flexibility of certain protein domains upon inhibitor binding and help explain differences in the potency of various analogues. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are also developed to statistically correlate the chemical structures of a series of proline derivatives with their observed inhibitory activities. oarjst.com These models can help predict the potency of newly designed compounds before they are synthesized, thus streamlining the drug discovery process. oarjst.com These computational approaches provide powerful insights that complement experimental data and accelerate the rational design of new, more effective enzyme inhibitors. oarjst.comals-journal.com
Advanced Spectroscopic and Chromatographic Characterization in Research
The comprehensive characterization of this compound, its derivatives, and related thiol-containing L-proline compounds is fundamental to understanding their chemical properties, purity, and behavior in various matrices. Research in this area extensively employs a suite of advanced spectroscopic and chromatographic techniques for structural elucidation, quantification, and stability analysis. These methods provide detailed insights into the molecular structure, facilitate the separation of complex mixtures, and allow for the sensitive detection of the parent compound and its related substances.
Chromatography is a cornerstone for the separation and quantification of this compound and its analogues. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently featured techniques in the literature.
High-Performance Liquid Chromatography (HPLC):
A multitude of HPLC methods have been developed for the analysis of this compound, often utilizing reversed-phase (RP) columns. These methods are tailored for various applications, including quantification in pharmaceutical formulations and biological fluids. medicopublication.com Ultra-High-Performance Liquid Chromatography (UHPLC) has also been employed to achieve faster and more efficient separations. Common C18 or C8 columns are used with mobile phases typically consisting of an aqueous component (often with a pH-adjusting acid like phosphoric acid) and an organic modifier such as methanol (B129727) or acetonitrile. pnrjournal.com Detection is frequently performed using a UV detector at wavelengths around 210-220 nm. pnrjournal.com For enhanced sensitivity and selectivity, especially in complex biological samples, pre-column derivatization techniques have been developed. researchgate.net
Interactive Table: Selected HPLC/UHPLC Methods for this compound Analysis
| Technique | Column | Mobile Phase | Flow Rate | Detection | Retention Time | Reference |
|---|---|---|---|---|---|---|
| UHPLC | Waters Acquity UHPLC BEH C18 (1.7 µm, 2.1 x 50 mm) | Methanol:Milli-Q water:Trifluoroacetic acid (55:45:0.05 v/v/v) | 0.1 mL/min | 220 nm | 1.744 min | pnrjournal.com |
| RP-HPLC | Purospher Start C18 (5 µm, 250 cm x 4.6 mm) | Methanol:Water (80:20 v/v) | - | - | - | - |
| RP-HPLC | Phenomenex® Gemini-NX C18 (5 µm, 250 x 4.60 mm) | Methanol:0.1% v/v Phosphoric acid in water (47:53 v/v) | 1.0 mL/min | - | 3.0 min | - |
| HPLC | CHIRALCEL OX-3R (150-250 mm) | Gradient of A: 0.05% Phosphoric acid and B: Acetonitrile | 0.8 mL/min | 210 nm | - | - |
Gas Chromatography (GC):
Gas chromatography is particularly useful for the analysis of volatile derivatives of proline and related compounds. For GC analysis, the carboxyl and amino groups of proline must be derivatized to increase volatility and improve peak shape. sigmaaldrich.com A common two-step derivatization involves methylation of the carboxyl group followed by acetylation of the amino group. sigmaaldrich.com Chiral GC columns, such as those with trifluoroacetyl derivatized cyclodextrin, can be used for the enantiomeric separation of D- and L-proline derivatives. sigmaaldrich.com Pyrolysis-gas chromatography has also been explored, where proline-containing compounds yield characteristic fragments like pyrrole (B145914) and 1-pyrroline, aiding in their identification. psu.edursc.org
Spectroscopic techniques are indispensable for the structural confirmation and elucidation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for the definitive structural assignment of these molecules. ¹³C NMR assignments have been established for this compound and its disulfide metabolite, providing evidence for the preferred trans conformation of the amide bond. tandfonline.comtandfonline.com The presence of cis and trans isomers of the proline amide bond can be observed, with the trans form typically predominating. tandfonline.com ¹H NMR spectra provide detailed information about the proton environment within the molecule. For the parent L-proline, characteristic signals for the ring protons can be observed and assigned. hmdb.caresearchgate.netresearchgate.net
Mass Spectrometry (MS):
Mass spectrometry, often coupled with a chromatographic separation technique (LC-MS or GC-MS), is used for the identification, confirmation, and quantification of these compounds. Electron Impact (EI) mass spectrometry studies have revealed characteristic fragmentation patterns for this compound, with initial losses of CO₂ and SH being significant pathways. orientjchem.org High-resolution mass spectrometry (HRMS) using techniques like LC-ESI-QTOF provides accurate mass data, facilitating the confirmation of elemental composition. massbank.eu The molecular ion [M+H]⁺ at m/z 218.0845 is a key identifier, with major fragment ions observed at m/z 172.0780 and 116.0703. massbank.eunih.gov LC-MS is also a powerful tool for profiling a wide range of thiol-containing compounds in biological samples. nih.govresearchgate.netsigmaaldrich.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:
Fourier-Transform Infrared (FT-IR) spectroscopy provides information on the functional groups present in the molecule. For this compound, a characteristic S-H stretching mode can be observed around 2566 cm⁻¹, indicating the presence of the free thiol group. acs.org The FT-IR spectrum of L-proline shows characteristic peaks for the N-H and -COO⁻ groups, as well as vibrations associated with the pyrrolidine ring. nih.govsid.irresearchgate.netresearchgate.netspectrabase.com
UV-Vis spectroscopy is primarily used for quantitative analysis in conjunction with HPLC. The compound exhibits a UV absorption maximum (λmax) in the range of 200-212 nm. medicopublication.comjuniperpublishers.com In some spectrophotometric methods involving a reaction with an oxidizing agent, the resulting colored product can be measured at a much higher wavelength, for example, around 600 nm. pnrjournal.comijpsm.com
Interactive Table: Key Spectroscopic Data for this compound and L-proline
| Technique | Compound | Key Observations | Reference |
|---|---|---|---|
| ¹³C NMR | This compound | Signals confirm structure; evidence for predominant trans isomer. | tandfonline.comtandfonline.comresearchgate.net |
| Mass Spec. | This compound | [M+H]⁺ at m/z 218.0845; Fragments at m/z 172.0780, 116.0703. | orientjchem.orgmassbank.eunih.gov |
| FT-IR | This compound | S-H stretch observed at 2566 cm⁻¹. | acs.org |
| FT-IR | L-proline | N-H stretch (~2980 cm⁻¹), -COO⁻ stretch (~1410 cm⁻¹), N-H twist (~1160 cm⁻¹). | nih.gov |
| UV-Vis | This compound | λmax approx. 200-212 nm. | medicopublication.comjuniperpublishers.com |
Structure
3D Structure
Properties
CAS No. |
63250-31-7 |
|---|---|
Molecular Formula |
C8H13NO3S |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO3S/c10-7(3-5-13)9-4-1-2-6(9)8(11)12/h6,13H,1-5H2,(H,11,12)/t6-/m0/s1 |
InChI Key |
HYIXVZHJZDSDBA-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCS)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CCS)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Strategies and Chemical Derivatization of 1 3 Mercapto 1 Oxopropyl L Proline and Its Analogues
Stereoselective Synthesis of 1-(3-Mercapto-1-oxopropyl)-L-proline and Enantiomers
The biological activity of mercaptoacyl proline derivatives is highly dependent on the stereochemistry of both the proline unit and the chiral center in the acyl side chain. For instance, the (S,S) configuration of captopril (B1668294) is the most active, while the (S,R) epimer exhibits a 100-fold lower activity. researchgate.net This has driven the development of stereoselective synthetic methods to access enantiomerically pure forms of these compounds.
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy has been effectively applied to the synthesis of the chiral mercaptoacyl side chain of compounds like captopril.
One notable approach employs an iron(0)-based chiral auxiliary. A highly diastereoselective synthesis of (-)-captopril has been described utilizing this method, demonstrating the power of chiral auxiliaries in controlling the configuration of the final product. researchgate.net Another common class of auxiliaries, chiral oxazolidinones, are widely used in stereoselective aldol (B89426) reactions and alkylations to establish contiguous stereocenters. wikipedia.orgnih.gov The general principle involves attaching the auxiliary to a precursor of the acyl chain, performing a diastereoselective reaction to create the desired stereocenter, and then cleaving the auxiliary to yield the enantiomerically enriched acid, which can then be coupled with L-proline. wikipedia.org For example, an oxazolidinone can be acylated, and the resulting enolate can be alkylated with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary, providing the chiral carboxylic acid. nih.gov
Commonly Used Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Features |
|---|---|---|
| Evans Oxazolidinones | Aldol reactions, Alkylations | High diastereoselectivity, reliable, both enantiomers are available. wikipedia.org |
| Pseudoephedrine/Pseudoephenamine | Alkylation reactions | Forms crystalline amides, high diastereoselectivity. wikipedia.org |
| Camphorsultam | Michael additions, Aldol reactions | Provides high asymmetric induction. |
Asymmetric catalysis offers a more atom-economical approach to establishing stereocenters. For the synthesis of the mercaptoacyl proline side chain, asymmetric hydrogenation of α-substituted acrylic acids is a highly effective method. nih.gov This reaction creates the chiral propionic acid core with high enantiomeric excess (ee).
Recent advancements have highlighted the use of earth-abundant metal catalysts, such as nickel, for this transformation. A nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids has been reported to afford the corresponding chiral α-substituted propionic acids with up to 99.4% ee and high turnover numbers (S/C up to 10,000). nih.gov Rhodium complexes with chiral bisphosphine ligands are also highly effective for the asymmetric hydrogenation of various unsaturated substrates, including precursors to chiral morpholines and other N-heterocycles, demonstrating the broad applicability of this methodology. nih.gov The resulting chiral carboxylic acid, such as (S)-2-methyl-3-mercaptopropionic acid (the side chain of captopril), can then be activated and coupled with L-proline. researchgate.net
Examples of Asymmetric Catalysis for Side Chain Precursors
| Reaction Type | Catalyst System | Substrate Example | Product | Enantioselectivity |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ni(OAc)₂ / (R,R)-BenzP* | 2-Phenylacrylic acid | (R)-2-Phenylpropanoic acid | High ee nih.gov |
Synthesis of Modified Mercaptoacyl Chains for Research Purposes
To explore SAR and develop analogues with improved properties, the synthesis of derivatives with modified mercaptoacyl chains is crucial. Modifications often involve adding substituents to the chain or altering the sulfur-containing functional group.
The introduction of alkyl groups, particularly a methyl group at the C-2 position of the propanoyl chain, was a critical discovery in the development of captopril, significantly enhancing inhibitory potency. nih.gov The synthesis of these analogues typically starts from a correspondingly substituted precursor. For example, the synthesis of the (S)-3-acetylthio-2-methylpropanoic acid side chain can be achieved through the reaction of thioacetic acid with methacrylic acid. prepchem.com This racemic intermediate can then be resolved or synthesized stereoselectively before coupling with L-proline. google.com
The asymmetric hydrogenation methods described previously are particularly well-suited for creating acyl chains with various α-substituents (both alkyl and aryl) by starting with the appropriate α-substituted acrylic acid. nih.gov
Replacing the free thiol with other sulfur-containing moieties, such as a phenylthio group, is another strategy to create new analogues. Zofenopril, for instance, is a proline derivative featuring a 4-(phenylsulfanyl)-L-proline ring and a benzoylsulfanyl group on the acyl chain. nih.gov The introduction of a phenylthio group can be accomplished through several methods. One approach involves the reaction of a hydroxyl group with diphenyl disulfide and a phosphine, such as tributylphosphine (B147548). This method has been used to synthesize 4-phenylthio-L-proline from hydroxyproline. google.com α-Phenylthioaldehydes have also been explored as versatile precursors for generating acyl azolium intermediates, which can then be used to construct modified acyl chains. rsc.org
Proline Ring Modifications and Derivatives
Modifying the proline ring itself offers another avenue for creating structural diversity and modulating biological activity. Research into ACE inhibitors has explored a wide range of substituents on the proline scaffold. nih.govscielo.br
The synthesis of N-(mercaptoacyl)-4-substituted-(S)-prolines has been a significant area of investigation. nih.gov Starting from L-hydroxyproline, a variety of functional groups can be introduced at the 4-position. For example, the synthesis of (2S,4S)-4-phenylthio-L-proline hydrochloride has been achieved by first protecting the proline nitrogen (e.g., as a Boc derivative), followed by reaction of the 4-hydroxyl group with diphenyl disulfide and tributylphosphine to introduce the phenylthio group with inversion of stereochemistry. google.com Subsequent deprotection and hydrolysis yield the desired 4-substituted proline derivative, which can then be acylated with the desired mercaptoacyl chain. google.com
This "proline editing" approach allows for the creation of a library of analogues with diverse functionalities, including alkyl, aryl, and other heteroatom-containing groups, attached to various positions of the pyrrolidine (B122466) ring. researchgate.net
Substitutions on the Pyrrolidine Ring
The pyrrolidine ring of this compound is a key structural element that has been a major focus for chemical modification. ahajournals.org Strategic substitutions on this ring have been explored to probe interactions with the ACE active site and to improve the pharmacological properties of the parent compound.
Research into N-(mercaptoacyl)-4-substituted-(S)-prolines has yielded a series of potent ACE inhibitors. nih.gov The synthesis of these analogues allows for the introduction of various substituents at the C-4 position of the proline ring, influencing the compound's interaction with the enzyme. The in vitro potency of these compounds relative to Captopril demonstrates the significant impact of these substitutions. For instance, certain modifications at the 4-position have resulted in analogues with equal or even greater potency than the parent drug. nih.gov
Notably, the addition of specific hydrophobic residues to the proline ring has been identified as a particularly useful structural change. ahajournals.org This strategy is based on the hypothesis that these hydrophobic extensions can form additional favorable interactions within the enzyme's active site, thereby increasing binding affinity.
Table 1: In Vitro ACE Inhibition by 4-Substituted Captopril Analogues
| Compound ID | Substitution at 4-position | Relative Potency (Captopril = 1.0) |
|---|---|---|
| 108 | (CH₂)₂C₆H₅ | 1.0 |
| 109 | (CH₂)₃C₆H₅ | 1.0 |
| 111 | (E)-CH=CHC₆H₅ | 1.3 |
| 114 | (CH₂)₂-2-thienyl | 1.1 |
| 116 | (CH₂)₂-3-indolyl | 2.6 |
Data sourced from Smith et al., J Med Chem. 1988. nih.gov
Exploration of D-Proline and Other Non-Canonical Amino Acid Scaffolds
To investigate the structural requirements of the ACE active site and to develop novel inhibitors, researchers have synthesized analogues of this compound incorporating D-proline or other non-canonical amino acids. nih.govnih.gov These modifications fundamentally alter the stereochemistry and conformational flexibility of the inhibitor scaffold.
One notable example involves replacing the five-membered L-proline ring with the six-membered pipecolic acid. nih.gov This alteration expands the ring size, thereby changing the spatial orientation of the carboxylate group that interacts with the enzyme. Despite this significant structural change, studies have shown that good inhibitory activity can be maintained, indicating a degree of flexibility in the enzyme's active site. nih.gov For instance, an analogue substituting L-proline with pipecolic acid showed potent inhibition of metallo-β-lactamase IMP-1, an enzyme that, like ACE, is a zinc-containing metalloenzyme. nih.gov
Table 2: Impact of Proline Scaffold Modification on Enzyme Inhibition
| Analogue Description | Target Enzyme | Key Finding | Reference |
|---|---|---|---|
| Substitution of L-proline with pipecolic acid | Metallo-β-lactamase IMP-1 | Good inhibitory activity was maintained, suggesting flexibility in the enzyme's active site. | nih.gov |
| Addition of a Phenylalanine (Phe) residue to the proline moiety | Angiotensin-Converting Enzyme (ACE) | Reduced overall inhibitory activity but supported the existence of a Phe binding pocket. | psu.edunih.gov |
| Synthesis of Cys- and Sec-containing dipeptides with six-membered rings | Angiotensin-Converting Enzyme (ACE) | Significantly higher IC₅₀ values compared to proline-based counterparts, highlighting the importance of the five-membered ring. | researchgate.net |
Prodrug and Bio-Conjugate Research Strategies
The inherent reactivity and potential instability of the thiol group in this compound present challenges for both pharmaceutical formulation and research applications. nih.gov To address these issues, prodrug and bio-conjugate strategies have been developed, focusing on temporarily masking the thiol group or linking the molecule to larger carriers.
Design of Thiol-Protecting Groups for Research Stability
The free thiol group is susceptible to oxidation, which can lead to the formation of disulfide dimers and other degradation products. researchgate.net This instability can complicate experimental assays and compromise the shelf-life of research compounds. nih.gov To enhance stability for research purposes, various thiol-protecting groups have been explored in prodrug strategies, which temporarily mask the reactive thiol.
One innovative approach is the design of δ-thiolactone prodrugs. nih.gov In this strategy, the mercapto group is cyclized to form a stable thiolactone ring. This modification protects the thiol from oxidation and can be designed to undergo hydrolysis in vivo to release the active thiol-containing drug. nih.gov This approach not only enhances stability but also circumvents issues associated with the nucleophilic nature of the free thiol. nih.gov
Another strategy involves the creation of thioester derivatives. nih.govherts.ac.uk For example, a thioacetyl derivative can serve as a prodrug that is rapidly hydrolyzed by esterases in the body to regenerate the parent thiol compound. nih.gov During synthesis and handling for research, oxidizing the thiol to its more stable disulfide form is a common tactic, with a final reduction step to yield the active thiol just before use. psu.edu This method is particularly useful in the synthesis of peptide-based analogues where the thiol's reactivity could interfere with peptide coupling steps. psu.edu
Table 3: Thiol-Masking Strategies for Enhanced Stability
| Strategy | Protecting Moiety | Mechanism of Action | Primary Advantage |
|---|---|---|---|
| Thiolactone Prodrug | Intramolecular lactone ring | Temporally masks the reactive thiol group, which is released upon in vivo hydrolysis. | Increases stability and masks thiol nucleophilicity. nih.gov |
| Thioester Prodrug | Thioacetyl or other ester groups | The thioester is cleaved by endogenous esterases to release the active drug. nih.govherts.ac.uk | Can improve pharmacokinetic properties and stability. nih.govherts.ac.uk |
| Disulfide Formation | Dimerization (intermolecular disulfide) | The stable disulfide is used during synthesis and storage, then reduced to the active thiol prior to use. psu.edu | Convenient for multi-step syntheses and handling. psu.edu |
Chemical Linker Design for Protein and Peptide Conjugation Studies
Conjugating this compound to proteins or peptides is a strategy used to study its interactions, develop targeted delivery systems, and create novel research tools. nih.govuu.nl The design of the chemical linker is critical for achieving a stable and functional conjugate.
One common method for protein conjugation involves forming amide bonds. This can be achieved using a "zero-length" crosslinker like a carbodiimide (B86325) (e.g., EDC), which activates the carboxyl group of the proline moiety to directly react with primary amines (e.g., lysine (B10760008) residues) on a protein surface. nih.govthermofisher.comgbiosciences.com This approach was used to prepare amide-linked adducts of Captopril with proteins such as Keyhole Limpet Hemocyanin (KLH) and poly-L-Lysine for immunological studies. nih.gov
Alternatively, the thiol group itself can be used as a handle for conjugation. A disulfide linkage can be formed between the drug and a cysteine residue on a protein. nih.gov This creates a cleavable bond, which can be advantageous if release of the drug is desired under reducing conditions. This method was employed to create an ovalbumin-Captopril adduct. nih.gov In another example, Captopril was coupled to the protein lysozyme (B549824) to create a kidney-targeting conjugate. uu.nl While the specific linker chemistry was not detailed in the abstract, such conjugations often utilize heterobifunctional crosslinkers that react with both a thiol and an amine.
Studies have also confirmed the covalent binding of Captopril to plasma proteins in vivo, primarily through disulfide bond formation with cysteine residues on albumin. nih.gov This natural bio-conjugation highlights the reactivity of the thiol group and its potential for forming linkages with biological macromolecules.
Table 4: Linker Strategies for Captopril Bio-conjugation
| Linkage Type | Functional Groups Involved | Example Crosslinker/Method | Application Example |
|---|---|---|---|
| Amide Bond | Captopril Carboxyl + Protein Amine | Carbodiimide (e.g., EDC) | Preparation of KLH-Captopril adducts for antibody generation. nih.gov |
| Disulfide Bond | Captopril Thiol + Protein Thiol (Cysteine) | Direct disulfide exchange | Formation of Ovalbumin-Captopril adducts and binding to plasma proteins. nih.govnih.gov |
| Targeted Delivery | Captopril + Carrier Protein | Various (e.g., coupling to lysozyme) | Renal targeting of Captopril to enhance local therapeutic effects. uu.nl |
Enzymatic and Molecular Interaction Studies of 1 3 Mercapto 1 Oxopropyl L Proline
Angiotensin-Converting Enzyme (ACE) Inhibition Mechanisms
1-(3-Mercapto-1-oxopropyl)-L-proline is a potent and specific competitive inhibitor of ACE, a key zinc-containing metalloprotein in the renin-angiotensin-aldosterone system (RAAS). nih.govfrontiersin.org The inhibition of ACE prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and also inhibits the degradation of the vasodilator bradykinin. wikipedia.orgdrugbank.com The primary inhibitory mechanism involves a direct interaction with the enzyme's active site.
The core inhibitory function of this compound is mediated by its sulfhydryl (-SH) group. nih.gov This group has a high affinity for the catalytic zinc ion (Zn²⁺) located deep within the active site of the angiotensin-converting enzyme. nih.govresearchgate.net The inhibitor's thiol moiety directly coordinates with the zinc ion, forming a stable zinc-thiolate complex. ahajournals.orgresearchgate.net This potent chelation effectively occupies the active site, preventing the binding and subsequent cleavage of natural substrates like angiotensin I. nih.govnih.gov The interaction results in a variant tetrahedral geometry around the zinc ion, disrupting its catalytic function. nih.gov
Kinetic studies have quantified the high affinity of this compound for ACE. The compound demonstrates potent inhibition with low nanomolar affinity. The inhibition constant (Ki), a measure of the inhibitor's binding affinity, has been reported to be approximately 1.4 nM to 2.0 nM. nih.govyoutube.com The half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of the inhibitor required to reduce enzyme activity by 50%, is consistently reported in the range of 1.2 to 20 nM. youtube.comnih.gov While in vitro studies characterize the compound as a competitive inhibitor, investigations in vivo have suggested it behaves as a noncompetitive inhibitor, characterized by a depression of the apparent Vmax without affecting the apparent Km. wikipedia.org
| Parameter | Reported Value | Reference |
|---|---|---|
| IC₅₀ | 20.0 nM | youtube.com |
| IC₅₀ | 1.2 nM | youtube.com |
| Ki | 2.0 nM | youtube.com |
| Ki | 1.4 nM | nih.gov |
Beyond the critical zinc chelation, the stability of the enzyme-inhibitor complex is significantly enhanced by a network of hydrogen bonds and ionic interactions with specific amino acid residues in the ACE active site. wikipedia.orgnih.gov X-ray crystallography has revealed these key interactions: ahajournals.org
The central carbonyl oxygen of the inhibitor is anchored by two strong hydrogen bonds with the side chains of His353 and His513 . wikipedia.orgnih.govnih.gov
The carboxylate group of the proline moiety forms hydrogen bonds and ionic interactions with the side chains of Gln281 , Lys511 , and the phenolic hydroxyl group of Tyr520 . wikipedia.orgnih.govnih.gov
These multiple points of contact ensure a regio- and stereo-specific fit within the active site, contributing to the inhibitor's high potency. ahajournals.org
| Inhibitor Moiety | Interacting ACE Residue | Type of Interaction | Reference |
|---|---|---|---|
| Sulfhydryl Group | Zn²⁺ Ion | Coordination/Chelation | nih.govnih.gov |
| Carbonyl Oxygen | His353, His513 | Hydrogen Bond | wikipedia.orgnih.gov |
| Proline Carboxylate | Gln281 | Hydrogen Bond | wikipedia.orgnih.gov |
| Lys511 | Hydrogen Bond / Ionic Bond | wikipedia.orgnih.gov | |
| Tyr520 | Hydrogen Bond | nih.govnih.gov |
Somatic ACE possesses two homologous catalytic domains, the N-domain and the C-domain, which exhibit different substrate specificities. researchgate.net Research indicates that this compound is not perfectly equipotent towards both domains. It has been shown to be modestly N-selective, with its preference for the N-domain being dependent on the concentration of chloride ions. nih.govfrontiersin.org In some models, the compound was shown to bind strongly and efficiently to both domains. drugbank.com While the C-domain is primarily responsible for the conversion of angiotensin I to angiotensin II in tissues, both domains contribute to the degradation of bradykinin. The slight N-domain preference of this compound contrasts with some other ACE inhibitors that show C-domain selectivity.
Interactions with Other Metallopeptidases and Proteases
The design of this compound was highly targeted towards the active site of ACE. nih.gov Consequently, its activity against other metallopeptidases is significantly lower.
Studies investigating the compound's effect on other zinc-containing enzymes have demonstrated a high degree of specificity for ACE.
Matrix Metalloproteinases (MMPs): this compound has been found to inhibit Matrix Metalloproteinase-2 (MMP-2). nih.gov However, this inhibition is substantially weaker than its action on ACE, occurring only at micromolar to millimolar concentrations, which are several orders of magnitude higher than the nanomolar concentrations required for ACE inhibition. nih.gov One study reported an IC₅₀ value of 48 µmol/L for MMP-2 inhibition in peritoneal effluents, highlighting that direct, clinically relevant inhibition of MMP-2 is unlikely at therapeutic doses.
Enkephalinase (Neprilysin): At elevated concentrations in vitro, this compound can inhibit enkephalinase (also known as neprilysin), another zinc metallopeptidase. wikipedia.org However, studies have shown that after a standard oral dose in humans, the activity of enkephalinase in the cerebrospinal fluid remains unaffected, suggesting that the compound does not significantly inhibit this enzyme in vivo at therapeutic concentrations. wikipedia.org
Specificity and Selectivity Profiling against Related Enzymes
Captopril (B1668294) is a potent and competitive inhibitor of ACE. drugbank.com Its specificity has been evaluated against other metalloproteinases that share structural similarities with ACE, such as Matrix Metalloproteinases (MMPs). Studies have shown that while Captopril can inhibit some MMPs, its potency is significantly lower compared to its inhibition of ACE. For instance, the concentration of Captopril required to inhibit MMP-2 is in the millimolar range, which is approximately three orders of magnitude higher than the concentrations needed for effective ACE inhibition.
In one study, Captopril only began to show inhibitory effects on plasma MMP-2 at concentrations of 4 mM and higher, and on recombinant human MMP-2 at 1 mM or higher. Another assay showed significant inhibition of recombinant MMP-2 at concentrations of 2 mM and above. Furthermore, Captopril has been found to directly inhibit MMP-2 activity in peritoneal effluents from patients on continuous ambulatory peritoneal dialysis with an IC50 value of 48 µmol/L. drugbank.com Similarly, plasma MMP-9 activity was inhibited by Captopril. drugbank.com
Captopril has also been identified as an inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1) with an IC50 of 7.9 μM. medchemexpress.com The IC50 value for Captopril against ACE itself is in the nanomolar range, reported to be approximately 0.025 μM (25 nM). medchemexpress.com This stark difference in inhibitory concentrations underscores the high selectivity of Captopril for ACE over these other metalloproteinases.
Table 1: Inhibitory Activity of Captopril Against Various Enzymes
| Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|
| Angiotensin-Converting Enzyme (ACE) | 0.025 µM | medchemexpress.com |
| Matrix Metalloproteinase-2 (MMP-2) | 48 µM | drugbank.com |
| New Delhi metallo-β-lactamase-1 (NDM-1) | 7.9 µM | medchemexpress.com |
Investigations of Allosteric Modulation and Conformational Dynamics
The interaction between Captopril and ACE involves specific conformational dynamics. In solution, Captopril exists as an equilibrium of cis and trans isomers with respect to the proline amide bond. medchemexpress.com However, studies have shown that the Angiotensin-Converting Enzyme selectively binds the trans conformation of the inhibitor. This conformation presents an architectural and stereoelectronic complementarity with the substrate-binding groove of the enzyme. medchemexpress.com
The binding of Captopril to ACE induces slight conformational changes in the vicinity of the active site. nih.gov This is supported by thermodynamic studies which show a large negative heat capacity change (ΔCp = -4.3 ± 0.1 kJ/K/mol), indicative of changes in hydration and conformation upon binding. nih.gov While Captopril is a competitive inhibitor that binds to the active site, its binding can trigger signaling pathways, a role for ACE that is independent of its catalytic activity. For instance, the binding of Captopril to ACE in certain cells has been shown to lead to the phosphorylation of JNK and ERK1/2. However, this is not considered allosteric modulation in the classical sense, as it does not involve binding to a site distinct from the active site to modulate enzyme activity. There is some suggestion that the two domains of ACE could have subtle allosteric or interdomain effects on each other, and that inhibitor binding initiates a transition from an open to a closed conformation of each domain. portlandpress.com
Molecular Recognition and Binding Affinity Studies in In Vitro Systems
The high affinity and specificity of Captopril for ACE are a result of precise molecular recognition at the enzyme's active site. The key interaction is the coordination of Captopril's thiol group with the zinc ion (Zn2+) that is essential for the catalytic activity of ACE. uct.ac.za In addition to this primary interaction, the Captopril-ACE complex is stabilized by a network of hydrogen bonds. Specifically, the carbonyl group of Captopril forms hydrogen bonds with His353 and His513 residues of ACE. researchgate.net The carboxylate group of the proline moiety of Captopril also participates in these crucial interactions. researchgate.net
The binding of Captopril to ACE is a thermodynamically favorable process, driven by a large positive entropy change, while being enthalpically unfavorable. nih.gov This suggests that the binding is favored by both electrostatic and hydrophobic interactions, with the positive entropy change likely originating from the dehydration of the ligand-protein interface. nih.gov
The binding affinity of Captopril for ACE has been quantified in numerous in vitro studies. Its affinity for ACE is approximately 30,000 times greater than that of the natural substrate, angiotensin I. drugbank.com Somatic ACE has two active domains, the N-domain and the C-domain. While ACE inhibitors bind to both, they generally exhibit a much greater affinity for the C-domain. drugbank.com However, some studies suggest that Captopril has a similar binding affinity for both the N- and C-domains, with a calculated binding affinity of -6.1 kcal/mol for both. impactfactor.org Other research indicates a modest selectivity for the N-domain, with the Ki value for the N-domain being lower than for the C-domain. impactfactor.org The IC50 value of Captopril for ACE has been reported to be in the nanomolar range, with values such as 20 nM and 25 nM being cited. medchemexpress.comresearchgate.net
Table 2: Binding Affinity of Captopril for Angiotensin-Converting Enzyme (ACE)
| Parameter | Value | Enzyme/Domain | Reference |
|---|---|---|---|
| IC50 | 25 nM | ACE | medchemexpress.com |
| IC50 | 20 nM | ACE | researchgate.net |
| IC50 (with Angiotensin-I as substrate) | 16.71 µM | ACE | nih.gov |
| Binding Affinity | -6.1 kcal/mol | ACE N-domain | impactfactor.org |
| Binding Affinity | -6.1 kcal/mol | ACE C-domain | impactfactor.org |
Table 3: Thermodynamic Parameters of Captopril-ACE Binding
| Thermodynamic Parameter | Value | Reference |
|---|---|---|
| Heat Capacity Change (ΔCp) | -4.3 ± 0.1 kJ/K/mol | nih.gov |
Theoretical and Computational Chemistry Studies of 1 3 Mercapto 1 Oxopropyl L Proline
Molecular Docking Simulations for Ligand-Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Captopril (B1668294), docking simulations have been pivotal in understanding its binding to the active site of ACE.
Prediction of Binding Modes and Affinities
Molecular docking studies have consistently demonstrated the favorable binding of Captopril within the active site of ACE. These simulations predict the specific orientation and conformation of Captopril that allows for optimal interaction with the enzyme's key residues. The binding affinity, a measure of the strength of the interaction, is often expressed as a docking score or binding energy.
| Study | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Study 1 | -6.54 | HIS353, HIS513, TYR520, Zn701 |
| Study 2 | -8.2 ± 0.03 | Tyr179, Pro421, Tyr423, Lys603 |
| Study 3 | -6.1 | N- and C-terminal domains |
This table is interactive. Click on the headers to sort the data.
The negative docking scores indicate a spontaneous and favorable binding process. The consistency of these findings across different studies underscores the reliability of molecular docking in predicting the binding of Captopril to ACE.
Active Site Identification and Characterization
Docking simulations have been crucial in identifying and characterizing the active site of ACE and the specific interactions that anchor Captopril within it. The active site of ACE is characterized by a deep cleft containing a catalytic zinc ion (Zn²⁺), which is essential for its enzymatic activity.
Captopril's binding mode is primarily defined by three key interactions:
Zinc Coordination: The thiol (-SH) group of Captopril forms a strong coordinating bond with the zinc ion in the active site. This interaction is considered a cornerstone of its inhibitory activity.
Hydrogen Bonding: The carbonyl group of the amide linkage and the carboxylate group of the proline moiety of Captopril form multiple hydrogen bonds with amino acid residues in the active site. Key residues involved in these interactions include HIS353, HIS513, GLN281, LYS511, and TYR520. japsonline.com
Hydrophobic Interactions: The proline ring of Captopril engages in hydrophobic interactions with nonpolar residues in the active site, further stabilizing the complex.
These interactions, collectively, account for the high affinity and specificity of Captopril for ACE.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While molecular docking provides a static snapshot of the ligand-enzyme interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the flexibility and conformational changes of the complex over time.
Conformational Stability Analysis of the Compound-Enzyme Complex
MD simulations of the Captopril-ACE complex have been performed to assess its stability. The root mean square deviation (RMSD) of the protein backbone atoms is a key metric used to evaluate the stability of the complex during the simulation. A stable RMSD value over time suggests that the complex has reached a stable conformation.
| Simulation Time (ns) | Average RMSD of Captopril-ACE Complex (nm) | Average RMSD of Captopril (nm) |
|---|---|---|
| 50 | 0.14 ± 0.01 | 0.10 ± 0.02 |
This table is interactive. Click on the headers to sort the data.
The low and stable RMSD values for both the Captopril-ACE complex and Captopril itself indicate that the inhibitor remains stably bound within the active site throughout the simulation, with minimal fluctuations. tandfonline.com This conformational stability is a hallmark of a potent and effective inhibitor. Another metric, the root mean square fluctuation (RMSF), is used to identify the flexibility of individual amino acid residues. In simulations of the Captopril-ACE complex, the residues in the active site that interact with Captopril typically exhibit lower RMSF values, indicating that their movement is restricted upon inhibitor binding.
Water Molecule Dynamics and Hydration Effects in Binding
Water molecules play a critical role in molecular recognition and ligand binding. In the context of the Captopril-ACE interaction, MD simulations have provided insights into the role of hydration. In the unbound state, the active site of ACE is hydrated, with a key water molecule coordinated to the catalytic zinc ion. tandfonline.com
Trajectory Analysis of Inhibitor-Enzyme Interactions
For the Captopril-ACE complex, trajectory analysis confirms the persistence of the key interactions identified in molecular docking studies. The hydrogen bonds between Captopril and active site residues are observed to be stable throughout the simulation, with high occupancy rates. Similarly, the coordination of the thiol group to the zinc ion is maintained.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity of 1-(3-Mercapto-1-oxopropyl)-L-proline
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of this compound, commonly known as Captopril. These computational methods provide insights into molecular properties that are often difficult to probe experimentally.
An ab initio conformational study has been conducted on the dianionic form of Captopril, providing valuable information about its three-dimensional structure. Furthermore, a comparative structural and conformational analysis of Captopril and its disulfide dimer has been performed using X-ray diffraction and Monte Carlo methods, revealing that the optimized conformations in the aqueous phase differ from their crystallographically determined structures. researchgate.net
DFT calculations at the B3LYP/6-31G level have been used to investigate the structural and electronic properties of Captopril and a derivative where it is attached to a fullerene (C60) nanocage. sid.ir This study examined parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding the molecule's reactivity. sid.ir The results indicated that connecting Captopril to fullerene significantly alters its electronic properties, including a reduction in the HOMO-LUMO energy gap, suggesting increased reactivity for the conjugate. sid.ir
Another study focused on designing new Captopril mimics and employed DFT calculations with the B3LYP functional and a 6-311G++(d,p) basis set to optimize their structures and determine their HOMO and LUMO energies. tandfonline.com For Captopril itself, the HOMO was found to be localized on the mercaptomethylpropanoyl residue, which is a key region for its biological activity. tandfonline.com
These computational studies provide a detailed picture of the electronic landscape of this compound, which is fundamental to understanding its chemical behavior and biological function.
Protonation States and pKa Prediction
The protonation state of this compound is critical for its pharmacokinetic and pharmacodynamic properties, as it influences how the molecule interacts with its biological target. Computational methods are valuable tools for predicting the acid dissociation constants (pKa) that govern these protonation states.
A study on the complexation of Chromium(III) with Captopril involved the computational determination of its protonation constants, yielding pKa values of 3.85 and 9.68. acs.org These values correspond to the deprotonation of the carboxylic acid and thiol groups, respectively. The determination of these pKa values is essential for understanding which ionic species of Captopril will be present at physiological pH.
The influence of pH on the potentiometric response of an S-Captopril selective sensor has also been investigated. upb.ro The study found that the sensor's potential is independent of pH in the range of 4 to 11, which provides experimental support for the computationally predicted pKa values, as the major ionic species would not be expected to change within this pH window. upb.ro
The following table summarizes the computationally predicted pKa values for the ionizable groups of this compound.
| Ionizable Group | Predicted pKa Value |
| Carboxylic Acid | 3.85 acs.org |
| Thiol | 9.68 acs.org |
These predictions are crucial for developing a comprehensive understanding of how this compound behaves in different chemical environments, including within the human body.
Electrostatic Potential Surface Analysis
While specific studies focusing solely on the electrostatic potential surface (EPS) of this compound are not extensively detailed in the provided search results, the DFT calculations performed in various studies would have generated this data as a standard output. The EPS map is a valuable tool for visualizing the charge distribution on the molecule's surface and identifying regions that are electron-rich or electron-poor. These regions are indicative of sites susceptible to electrophilic or nucleophilic attack, respectively, and play a crucial role in intermolecular interactions. For this compound, the EPS would highlight the electronegative oxygen atoms of the carboxyl and carbonyl groups, as well as the thiol group, as regions of negative potential, making them key sites for interactions with biological targets.
Reaction Pathway Modeling for Chemical Transformations
Computational modeling of reaction pathways can provide detailed mechanistic insights into the chemical transformations of this compound. One of the key reactions of this molecule is its oxidation, particularly the formation of its disulfide dimer.
A study on the oxidation of Captopril by platinum(IV) complexes proposed a reaction mechanism wherein the thiol group of Captopril is oxidized to form a disulfide bond. rsc.org This study suggests that the fully deprotonated form of Captopril is significantly more reactive towards the platinum(IV) complexes than its protonated forms. rsc.org The proposed mechanism involves the reduction of the Pt(IV) complex by three different protolytic species of Captopril in parallel rate-determining steps, leading to the formation of reactive intermediates that ultimately yield the Captopril-disulfide. rsc.org
QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling has been a cornerstone in the development and understanding of Angiotensin-Converting Enzyme (ACE) inhibitors, with this compound serving as a prototypical example. The development of Captopril itself is considered an early triumph of structure-based drug design, where QSAR-based modifications of a peptide from snake venom were instrumental in identifying the crucial role of the terminal sulfhydryl group for potent ACE inhibition. wikipedia.org
A specific 2D and 3D QSAR study was conducted on a series of Captopril derivatives to elucidate the structural requirements for their ACE inhibitory activity. researchgate.net This study utilized methods such as Principal Component Regression and Partial Least Squares Regression for the 2D QSAR models, which revealed the importance of topological and alignment descriptors in predicting the biological activity. researchgate.net For the 3D QSAR, comparative molecular field analysis (CoMFA) was performed, which provided insights into the steric and electrostatic fields around the molecules that are critical for their interaction with the ACE active site. researchgate.net
More broadly, a review of QSAR studies on ACE peptide inhibitors highlights the continuous efforts to model and predict the activity of this class of compounds, with Captopril being a foundational molecule in these studies. tbzmed.ac.ir Additionally, modern machine learning approaches are being applied to investigate the structure-activity relationships of a large dataset of ACE inhibitors, which includes Captopril. acs.org These advanced computational models aim to improve the predictive power of QSAR and aid in the design of new and more effective ACE inhibitors. acs.org
Supramolecular Interactions and Non-Covalent Binding Analyses
The therapeutic efficacy of this compound is predicated on its specific binding to its primary target, the Angiotensin-Converting Enzyme (ACE), as well as its interactions with other biological macromolecules. Computational studies have provided significant insights into the supramolecular interactions and non-covalent binding that govern these processes.
The crystal structure of Captopril in complex with testicular ACE has been resolved, revealing the precise molecular interactions at the active site. nih.gov A key interaction is the direct coordination of the thiol group of Captopril with the catalytic zinc ion (Zn2+) in the enzyme's active site. nih.gov This strong interaction is a major contributor to the high inhibitory potency of Captopril.
The interaction of Captopril with other proteins, such as human serum albumin (HSA) and insulin, has also been investigated computationally. A study on the binding of Captopril to HSA indicated that hydrophobic interactions play a principal role in this process. researchgate.net The intrinsic fluorescence of HSA was quenched by Captopril, and from this data, binding constants and the number of binding sites were calculated. researchgate.net The negative Gibbs free energy change (ΔG°) for this interaction revealed that the binding is a spontaneous process. researchgate.net
In another study, docking and molecular dynamics simulations were employed to understand the noncovalent interactions between Captopril and insulin. acs.org These simulations provided a detailed view of how Captopril binds to the protein and induces structural changes. acs.org
Furthermore, the complexation of Captopril with metal ions, such as Chromium(III), has been studied using a combination of experimental and computational methods, including DFT and molecular dynamics simulations. nih.gov These studies provide a comprehensive picture of the diverse non-covalent interactions that this compound can engage in, which are fundamental to its biological activity and disposition.
| Interacting Molecule | Key Non-Covalent Interactions | Computational Method(s) |
| Angiotensin-Converting Enzyme (ACE) | Coordination with Zn2+ ion nih.gov | X-ray Crystallography nih.gov |
| Human Serum Albumin (HSA) | Hydrophobic interactions researchgate.net | Fluorescence Spectrometry researchgate.net |
| Insulin | Noncovalent interactions leading to structural changes acs.org | Docking and Molecular Dynamics acs.org |
| Chromium(III) | Complexation with the metal ion nih.gov | DFT and Molecular Dynamics nih.gov |
Biochemical Pathways and Broader Research Applications of 1 3 Mercapto 1 Oxopropyl L Proline Analogues
Role in Renin-Angiotensin System (RAS) Research Beyond Direct ACE Inhibition
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. nih.gov The classical pathway involves the conversion of angiotensin I to the potent vasoconstrictor angiotensin II by ACE. nih.gov While 1-(3-Mercapto-1-oxopropyl)-L-proline and its analogues are famous for directly inhibiting this step, their use in research has illuminated the broader complexity of the RAS. nih.govnih.gov
By blocking the primary pathway for angiotensin II production, these inhibitors cause a significant shift in the substrate pool, leading to the increased activity of alternative RAS pathways. For instance, the accumulation of angiotensin I provides more substrate for other enzymes like angiotensin-converting enzyme 2 (ACE2). ACE2 converts angiotensin I to angiotensin-(1-9), and more critically, converts angiotensin II to the vasodilatory and cardioprotective peptide angiotensin-(1-7). Research using ACE inhibitors has been instrumental in understanding the balance between the vasoconstrictor ACE/Angiotensin II axis and the counter-regulatory ACE2/Angiotensin-(1-7) axis. nih.gov
Studying the downstream effects of ACE inhibition allows researchers to probe the physiological roles of these alternative peptides and their receptors (like the Mas receptor for Ang-(1-7)). This research is crucial for understanding conditions like heart failure and hypertension, where the balance of the RAS is dysregulated. nih.gov Thus, these compounds act as chemical tools to perturb the RAS, revealing the interconnectedness of its various branches and identifying new therapeutic targets beyond simple ACE blockade.
| RAS Axis | Key Enzyme | Primary Peptide Product | Effect of ACE Inhibition by Analogues |
|---|---|---|---|
| Classical (Pressor) | ACE | Angiotensin II | Decreased production |
| Counter-regulatory (Depressor) | ACE2 | Angiotensin-(1-7) | Indirectly increased production (due to substrate shift) |
| Alternative | Neprilysin | Various | Substrate availability altered |
Investigation of Thiol-Disulfide Exchange Mechanisms in Enzyme Regulation
The thiol (-SH) group on this compound is a chemically reactive moiety that makes the compound an excellent tool for studying thiol-disulfide exchange. This fundamental biochemical reaction involves the swapping of disulfide bonds and is critical for protein folding, enzyme activation, and cellular redox signaling. nih.gov Enzymes known as oxidoreductases, such as protein disulfide isomerase (PDI), often facilitate these exchanges. nih.govresearchgate.net
The mechanism involves a deprotonated thiol (thiolate) acting as a nucleophile, attacking a disulfide bond to form a new, mixed disulfide intermediate. nih.gov Because compounds like this compound possess an accessible thiol, they can participate in these reactions. Researchers can use these molecules to probe the active sites of enzymes that rely on cysteine residues or disulfide bridges for their function.
For example, by observing the formation of mixed disulfides between the proline analogue and a target protein, scientists can identify reactive cysteine residues that may be involved in catalysis or regulation. This approach helps in understanding how the redox state of a cell, often determined by the ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG), can modulate enzyme activity through thiol-disulfide exchange. nih.gov These studies provide insight into how certain drugs or pathological conditions might alter protein function by disrupting the natural redox balance and disulfide bonding patterns. researchgate.net
Exploration as a Chemical Probe for Enzyme Activity Profiling
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique that uses small-molecule probes to assess the functional state of entire enzyme families directly in complex biological samples. nih.govresearchgate.net An activity-based probe (ABP) typically consists of three parts: a reactive group that covalently binds to the enzyme's active site, a recognition element that directs the probe to a specific enzyme or family, and a reporter tag (like a fluorophore or biotin) for detection. nih.gov
The structure of this compound makes it an ideal scaffold for designing ABPs targeted at metalloproteases like ACE.
Reactive Group: The thiol group is a strong ligand for the zinc ion in the ACE active site, but for a probe, it could be replaced with an electrophilic "warhead" that forms a covalent bond with a nearby nucleophilic residue. Alternatively, the existing structure could be modified to become a photoaffinity label.
Reporter Tag: A reporter could be attached via a linker to the molecule without disrupting its binding.
By creating analogues that incorporate these features, researchers can develop probes to selectively label active ACE. This allows for the direct measurement of enzyme activity in tissues, which is more informative than measuring protein or mRNA levels. nih.gov Competitive ABPP experiments, where the probe competes with an unlabeled inhibitor, can also be used to screen for new, more potent enzyme inhibitors and to validate their targets in a native biological system. researchgate.net
| ABP Component | Function | Corresponding Feature in a this compound-based Probe |
|---|---|---|
| Recognition Element | Directs the probe to the target enzyme family. | The L-proline ring and peptide-like backbone provide specificity for ACE and related proteases. |
| Reactive Group (Warhead) | Forms a stable, covalent bond with an active site residue. | The core structure can be modified to include an electrophile (e.g., fluorophosphonate) or a photoreactive group. |
| Reporter Tag / Handle | Enables visualization and/or enrichment of labeled proteins. | A fluorophore, biotin, or a bioorthogonal handle (e.g., an alkyne) can be attached via a linker. |
Potential as a Component in Biosensing Platforms
Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect specific analytes. The unique properties of this compound analogues make them promising candidates for the development of novel biosensors, particularly for detecting enzyme activity.
The thiol group is highly useful for surface chemistry, as it readily forms strong bonds with gold surfaces, a common material for electrodes in electrochemical biosensors. By immobilizing a this compound analogue onto a gold electrode, the L-proline component can act as a specific recognition element. This functionalized surface could be used to capture and detect ACE or other proline-binding proteins. When the target enzyme binds to the immobilized analogue, it can cause a detectable change in the electrochemical signal (e.g., impedance or current), allowing for quantification.
Furthermore, L-proline itself has been shown to enhance the catalytic properties of certain materials used in sensors. mdpi.com This suggests that a proline-containing molecule like this compound could do more than just bind the target; it might also modulate the sensor's signal response. Such biosensors could be applied to monitor the presence of specific enzymes in clinical samples or to screen for new drugs that interfere with the enzyme-analogue interaction. Research has also focused on developing biosensors for L-proline itself, indicating the importance of this amino acid and the potential for its analogues in sensor technology. nih.govnih.gov
Research into its Effects on L-Proline Metabolism and Transport Systems
L-proline is a unique proteinogenic amino acid with critical roles in protein structure, cellular stress response, and energy metabolism. researchgate.net Its intracellular concentration is tightly regulated by a balance of biosynthesis, degradation, and transport across cell membranes. Because this compound is a structural analogue of L-proline, it serves as a valuable chemical tool to investigate these pathways. nih.gov
Researchers can use this analogue to probe the specificity of L-proline transport proteins. By testing whether this compound can competitively inhibit the uptake of radiolabeled L-proline into cells, scientists can characterize the substrate-binding pocket of various proline transporters. Studies have shown that Captopril (B1668294) can indeed interact with membrane transport proteins, suggesting a basis for this application. nih.gov
Similarly, the analogue can be used to study the enzymes involved in proline metabolism, such as proline dehydrogenase. By assessing whether the compound inhibits or acts as a substrate for these enzymes, researchers can gain insights into their active site architecture and catalytic mechanisms. Such studies are important because dysregulation of proline metabolism has been linked to various diseases, and proline analogues have been used to study these connections. researchgate.net
| Pathway Component | Function | Potential Interaction with this compound |
|---|---|---|
| Proline Transporters (e.g., OATPs) | Mediate the uptake and efflux of proline across cell membranes. | Competitive inhibition of proline transport, helping to characterize transporter specificity. nih.gov |
| Proline Dehydrogenase (PRODH) | Catalyzes the first step of proline catabolism. | Potential inhibition of the enzyme, allowing for study of its role in energy metabolism. |
| Pyrroline-5-Carboxylate (P5C) Synthetase | Catalyzes the rate-limiting step in proline biosynthesis. | Investigation of allosteric regulation or feedback inhibition mechanisms. |
Chemical Stability, Degradation Mechanisms, and Metabolite Identification in Research Samples
Oxidation Pathways and Disulfide Dimer Formation
The most significant degradation pathway for 1-(3-Mercapto-1-oxopropyl)-L-proline in aqueous solutions is the oxidation of its thiol (-SH) group. This process leads to the formation of a disulfide dimer, where two molecules of the parent compound become linked by a disulfide (-S-S-) bond. This reaction is a free-radical-initiated autooxidation process that can be catalyzed by trace metal ions and is dependent on the concentration of oxygen in the medium. The resulting dimer is the principal degradation product observed under most experimental conditions.
The rate of oxidation of this compound is highly dependent on the experimental conditions, including pH, temperature, and the presence of catalysts. Studies on the closely related analogue, captopril (B1668294), provide detailed insights into the reaction kinetics. The degradation kinetics can shift from first-order to zero-order as the concentration of the thiol compound decreases. This transition point is influenced by pH, oxygen partial pressure, and the concentration of metal ion catalysts.
The reaction rate is significantly influenced by pH, with maximum stability generally observed in acidic conditions below pH 4.0. As the pH increases from 6.6 to 8.0, the oxidative degradation process accelerates. The rate of oxidation also shows a first-order dependency on both oxygen partial pressure and the concentration of cupric ions (Cu²⁺). Temperature plays a crucial role, with an activation energy (Ea) for the oxidation of approximately 10.2 kcal/mol, indicating that a decrease in temperature significantly enhances stability.
| Parameter | Condition | Effect on Oxidation Rate | Kinetic Order/Dependency | Citation |
| pH | Increase from 2.0 to 5.6 | Generally stable below pH 4.0, rate increases above this pH. | pH-dependent | researchgate.net |
| pH | Increase from 6.6 to 8.0 | Increased rate of oxidation. | First-order process becomes more predominant. | nih.gov |
| Temperature | Increase from 5°C to 36°C | Increased rate of degradation. | Arrhenius behavior (Ea ≈ 10.2 kcal/mol). | ingentaconnect.com |
| Oxygen | Increased partial pressure | Increased rate of oxidation. | First-order dependency. | nih.gov |
| Metal Ions (Cu²⁺) | Increased concentration | Increased rate of oxidation. | First-order dependency. | nih.gov |
| Concentration | Decrease in thiol concentration | Reaction order can shift from first to zero order. | Concentration-dependent | nih.gov |
The primary and often sole product of the oxidative degradation of this compound is its corresponding disulfide dimer. This product has been consistently identified in stability studies of thiol-containing proline derivatives.
Characterization of this dimer can be achieved through various analytical techniques:
High-Performance Liquid Chromatography (HPLC): The dimer typically presents as a distinct peak with a different retention time compared to the parent monomer. For instance, in one UHPLC method, the monomer eluted at 1.744 minutes, while the disulfide dimer eluted at 2.657 minutes.
Spectroscopy: The formation of the disulfide bond can be confirmed by spectroscopic methods. In Raman spectroscopy, the disappearance of the characteristic ν(SH) band (around 2566 cm⁻¹) and the appearance of a new band assigned to the ν(S-S) bond (around 512 cm⁻¹) is indicative of dimer formation.
Mass Spectrometry: This technique can confirm the identity of the degradation product by showing a molecular weight corresponding to the disulfide dimer.
Hydrolytic Stability Studies of the Amide Bond
While the oxidation of the thiol group is the predominant degradation pathway, the hydrolytic cleavage of the amide bond linking the mercaptopropionyl side chain and the proline ring can also occur, particularly under forced conditions such as in strong acid.
The tertiary amide bond involving the proline nitrogen is known to be significantly more resistant to hydrolysis than secondary amide bonds found in other peptides. This inherent stability means that under typical research conditions (e.g., neutral pH), the half-life of this amide bond is exceptionally long, and hydrolysis is not a significant degradation pathway. However, in studies involving exposure to highly acidic environments, the formation of 3-mercaptopropionic acid and L-proline via hydrolysis may be observed.
Influence of Environmental Factors (pH, Metal Ions) on Chemical Integrity in Research Media
The chemical integrity of this compound in research preparations is acutely sensitive to environmental factors, which primarily affect the rate of thiol oxidation.
pH: The stability of the compound is highly pH-dependent. The thiol group is more susceptible to oxidation at higher pH values. Maximum stability is typically achieved in aqueous solutions maintained at a pH below 4.0. researchgate.net The rate of degradation accelerates significantly as the pH becomes neutral or alkaline. nih.gov
Metal Ions: Trace amounts of metal ions, particularly transition metals like copper (Cu²⁺) and iron (Fe³⁺), can act as potent catalysts for the oxidation of the thiol group. nih.gov The formation of complexes between the proline moiety and metal ions can enhance the production of reactive oxygen species, thereby promoting oxidation. uspharmacist.com Studies have shown that the metal-ion-catalyzed oxidation pathway is often the dominant mechanism of degradation, even at low pH. ingentaconnect.com
| Factor | Condition | Impact on Chemical Integrity | Citation |
| pH | < 4.0 | Maximum stability, retarded degradation. | researchgate.netresearchgate.net |
| pH | > 4.0 | Accelerated rate of oxidation. | researchgate.netnih.gov |
| Metal Ions | Presence of Cu²⁺, Fe³⁺ | Catalyzes thiol oxidation, significantly decreases stability. | nih.govingentaconnect.com |
Methodologies for Stabilizing Thiol Group in Research Preparations
Given the susceptibility of the thiol group to oxidation, several strategies are employed in research settings to stabilize preparations of this compound.
Use of Chelating Agents: Since metal-ion catalysis is a major driver of oxidation, the addition of a chelating agent is highly effective. Ethylenediaminetetraacetic acid (EDTA) sequesters trace metal ions, preventing them from participating in the oxidative reactions. Concentrations of sodium EDTA as low as 0.01% have been shown to be sufficient to stabilize aqueous solutions. ingentaconnect.com
pH Control: Maintaining the pH of the research medium below 4.0 is a fundamental strategy for minimizing the rate of autooxidation. researchgate.net
Addition of Antioxidants: Antioxidants such as ascorbic acid (Vitamin C) can be added to the preparation. researchgate.net These agents can act as sacrificial reductants, protecting the thiol group from oxidative damage.
Use of Reducing Agents: For specific applications, mild reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) can be used. TCEP is effective at maintaining the thiol in its reduced state and has the advantage of not chelating metal ions, which can be important in certain biological assays.
Thiol Protecting Groups: In chemical synthesis or when long-term stability is required, the thiol group can be chemically protected. Groups like S-trityl (Trt) or S-4-methoxytrityl (Mmt) can be attached to the sulfur atom to prevent its oxidation. researchgate.net These protecting groups can be removed later when the active thiol is needed.
Control of Environmental Conditions: Storing solutions at reduced temperatures (e.g., 2-8°C) significantly slows the rate of degradation. nih.gov Additionally, minimizing exposure to atmospheric oxygen by purging solutions with an inert gas like nitrogen or argon can further enhance stability, although this is considered less critical if an effective chelating agent is present. ingentaconnect.comresearchgate.net
Future Research Directions and Unaddressed Challenges for 1 3 Mercapto 1 Oxopropyl L Proline
Design of Highly Selective Enzyme Inhibitors with Advanced Kinetic Profiles
A primary challenge in the field of ACE inhibitors is achieving greater selectivity and modulating kinetic profiles to enhance therapeutic efficacy and minimize off-target effects. Future research is directed towards designing analogs of 1-(3-Mercapto-1-oxopropyl)-L-proline with superior selectivity for the C-domain of ACE, which is primarily responsible for blood pressure regulation. frontiersin.org Concurrently, inhibiting neprilysin (NEP) has emerged as a complementary therapeutic strategy. mdpi.comnih.gov This has spurred the design of dual ACE/NEP inhibitors. nih.gov
Key research efforts focus on:
Domain-Selective Inhibition : The somatic ACE consists of two catalytic domains, the N- and C-domains, which exhibit different substrate specificities. frontiersin.orgnih.gov The C-domain has a higher affinity for angiotensin I, while the N-domain is more involved in bradykinin degradation. nih.gov Designing inhibitors that selectively target the C-domain could potentially reduce side effects associated with high bradykinin levels, such as dry cough and angioedema. mdpi.com
Dual-Target Inhibition : Combining ACE and NEP inhibition has shown promise for enhanced cardiovascular benefits. mdpi.comnih.gov Future work will involve optimizing the mercapto-propanoyl backbone to achieve potent and balanced dual inhibition. nih.gov
Advanced Kinetic Analysis : Moving beyond simple IC50 values, future studies will need to characterize the complete kinetic profiles of new inhibitors, including association and dissociation rates (kon and koff). These parameters are crucial for understanding the duration of action and achieving sustained therapeutic effects.
| Inhibitor Type | Target(s) | Desired Kinetic Profile | Potential Advantage |
| C-domain selective ACEi | ACE C-domain | High affinity, slow dissociation | Reduced bradykinin-related side effects |
| Dual ACE/NEP inhibitor | ACE and Neprilysin | Balanced potency, optimized residence time | Enhanced antihypertensive and cardioprotective effects |
Exploration of Novel Biochemical Targets Beyond Current Understanding
While the primary target of this compound is ACE, the broader physiological effects suggest the possibility of other biochemical targets. The ACE itself has a wide range of substrates beyond angiotensin I, including bradykinin and substance P. nih.gov This promiscuity suggests that its inhibition could have far-reaching and yet uncharacterized physiological consequences.
Future research in this area will focus on:
Identifying Off-Target Interactions : Systematic screening of this compound and its derivatives against a broad panel of metalloproteinases and other enzymes is necessary to identify potential off-target interactions. This could reveal unexpected therapeutic applications or explain certain side effects.
Exploring Non-Enzymatic Interactions : The potential for this compound to interact with other proteins or signaling pathways, independent of its enzyme inhibitory activity, remains largely unexplored.
Development of Advanced Synthetic Routes for Stereochemical Control and Scalability
The synthesis of this compound and its analogs with high stereochemical purity and in a scalable manner presents ongoing challenges. The presence of multiple chiral centers necessitates precise stereocontrol to ensure the desired pharmacological activity.
Future advancements in synthetic chemistry will likely involve:
Chemoenzymatic Synthesis : The use of enzymes in the synthetic pathway can offer high regio- and stereoselectivity under mild reaction conditions. d-nb.infonih.gov For example, a chemoenzymatic flow synthesis of captopril (B1668294) has been developed, which utilizes a biocatalyzed oxidation step to establish a key chiral center. d-nb.infonih.govresearchgate.net
Flow Chemistry : Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. d-nb.infonih.gov Applying flow chemistry to the synthesis of this compound could lead to more efficient and scalable production.
Novel Retrosynthetic Approaches : Exploring new disconnection strategies can lead to more convergent and efficient synthetic routes. scispace.com This includes the development of novel methods for the formation of the key amide bond and the introduction of the mercapto group. scispace.com
Integration of Multiscale Computational Approaches for Predictive Modeling
Computational modeling has become an indispensable tool in drug discovery and development. For this compound, multiscale computational approaches can provide valuable insights into its mechanism of action and guide the design of new analogs.
Key areas for future computational research include:
Molecular Dynamics (MD) Simulations : MD simulations can be used to study the dynamic interactions between this compound and ACE at an atomic level. tandfonline.comresearchgate.netplos.org These simulations can help to understand the conformational changes that occur upon inhibitor binding and identify key residues involved in the interaction. tandfonline.comresearchgate.netplos.org
Enhanced Sampling Methods : Techniques like Gaussian Accelerated Molecular Dynamics (GaMD) can be employed to explore the conformational landscape of the enzyme-inhibitor complex more efficiently and to elucidate the molecular mechanisms of inhibition. mdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM) : QM/MM methods can be used to study the electronic details of the catalytic mechanism and the binding of the inhibitor to the zinc ion in the active site with high accuracy.
Predictive Modeling of ADME Properties : Computational models can be developed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs, helping to prioritize compounds with favorable pharmacokinetic profiles.
| Computational Method | Application in this compound Research |
| Molecular Docking | Predicting binding modes and affinities of new analogs. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the enzyme-inhibitor complex. tandfonline.comresearchgate.netplos.org |
| Gaussian Accelerated Molecular Dynamics (GaMD) | Enhancing sampling of conformational space to study binding mechanisms. mdpi.com |
| QM/MM | Investigating the electronic interactions in the active site. |
| ADME Modeling | Predicting pharmacokinetic properties of new compounds. |
Application in Chemical Biology Tools and Probes
The unique chemical features of this compound, particularly the thiol group and the proline scaffold, make it an attractive starting point for the development of chemical biology tools and probes.
Future research in this area could focus on:
Fluorescent Probes : Attaching a fluorescent reporter to the this compound scaffold could enable the visualization of ACE in cells and tissues, allowing for the study of its localization and trafficking.
Affinity-Based Probes : Immobilizing this compound on a solid support could be used for affinity chromatography to isolate and identify ACE binding partners and other potential targets from complex biological samples.
Photoaffinity Labels : Incorporating a photoreactive group into the molecule would allow for covalent labeling of the target enzyme upon photoactivation, which can be a powerful tool for target identification and validation.
Click Chemistry Handles : The introduction of bioorthogonal handles, such as alkynes or azides, would facilitate the use of click chemistry for labeling and conjugation with other molecules.
Investigation of Emerging Analytical Techniques for Enhanced Research Characterization
The comprehensive characterization of this compound and its analogs, as well as their interactions with biological targets, requires the application of advanced analytical techniques.
Future research will benefit from the integration of:
High-Resolution Mass Spectrometry (HRMS) : HRMS, particularly when coupled with liquid chromatography (LC-MS), is essential for the identification and quantification of the parent compound and its metabolites in biological matrices.
Capillary Electrophoresis (CE) : CE offers high separation efficiency and low sample consumption, making it a valuable tool for screening enzyme inhibitors and studying enzyme kinetics. nih.gov
Surface Plasmon Resonance (SPR) : SPR is a label-free technique that can be used to measure the real-time binding kinetics of inhibitors to their target enzymes, providing valuable information on binding affinity and association/dissociation rates. biorxiv.org
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the inhibitor-enzyme interaction. biorxiv.org
Advanced Spectroscopic Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are crucial for elucidating the three-dimensional structure of the enzyme-inhibitor complex, which is essential for structure-based drug design.
Q & A
Q. What are the standard synthetic routes for 1-(3-Mercapto-1-oxopropyl)-L-proline, and how do reaction conditions influence yield?
The synthesis of L-proline derivatives typically involves nucleophilic acyl substitution or coupling reactions. For this compound, a common approach is the acylation of L-proline using 3-mercaptopropionic acid derivatives. Key steps include:
- Protection of the thiol group : To prevent oxidation or side reactions, the mercapto group may be protected with acetyl or benzoyl groups during synthesis .
- Solvent selection : Polar aprotic solvents like dichloromethane or methanol are preferred to stabilize intermediates and enhance reactivity .
- Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) improve reaction efficiency, particularly for amide bond formation .
Yields depend on temperature control (typically 0–25°C) and stoichiometric ratios of reagents. Post-synthesis, deprotection under mild reducing conditions (e.g., TFA/water) is critical to preserve the thiol group .
Q. How is this compound characterized analytically?
Routine characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the proline backbone and substituent integration. For example, the thiol proton (SH) appears as a singlet near δ 1.5–2.5 ppm, while the carbonyl group (C=O) resonates at δ 170–175 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement (e.g., ESI-HRMS) verifies the molecular formula. For C₉H₁₃NO₃S, the expected [M+H]⁺ ion is m/z 232.0644 .
- Chromatography : Reverse-phase HPLC with UV detection (210–230 nm) assesses purity, using gradients of acetonitrile/water with 0.1% TFA .
Q. What are the primary biochemical applications of this compound?
this compound is studied for:
- Enzyme inhibition : The thiol group may chelate metal ions in metalloproteases or disrupt disulfide bonds in substrate-enzyme interactions .
- Antioxidant activity : The free thiol acts as a radical scavenger, relevant in oxidative stress models .
- Peptide modification : It serves as a building block for introducing thiol functionality into peptides, enabling site-specific conjugation (e.g., for drug delivery) .
Advanced Research Questions
Q. How does the steric and electronic nature of the 3-mercapto group influence reactivity in catalytic systems?
The 3-mercapto substituent introduces both steric bulk and electronic effects:
- Steric hindrance : The –SH group may limit access to the proline nitrogen, reducing nucleophilicity in coupling reactions. This necessitates optimized catalysts (e.g., Pd-based systems for cross-coupling) .
- Electronic effects : The electron-withdrawing carbonyl adjacent to the thiol increases acidity (pKa ~8–10), enhancing metal coordination in catalytic cycles. For example, in zinc-dependent enzymes, this compound shows competitive inhibition (Ki ~5–10 µM) .
Contrast with dimethyl-substituted analogs (e.g., 1-(2,2-dimethyl-1-oxopropyl)-L-proline) reveals reduced steric hindrance but weaker metal-binding capacity .
Q. How can contradictory data on this compound’s stability be resolved?
Discrepancies in stability studies often arise from:
- Oxidative degradation : The thiol group is prone to oxidation, forming disulfide dimers. Stability assays under inert atmospheres (N₂/Ar) show >90% purity at 4°C for 30 days, versus <50% under ambient conditions .
- pH-dependent hydrolysis : At pH >7, the ester linkage in acylated derivatives hydrolyzes rapidly. Buffered solutions (pH 4–6) or lyophilization improve shelf life .
Methodological recommendations:
Q. What strategies optimize enantiomeric purity during synthesis?
Enantiomeric excess (ee) is critical for biological activity. Key approaches include:
- Chiral auxiliaries : L-proline’s inherent chirality is preserved by using enantiopure starting materials. For example, (S)-3-mercaptopropionic acid ensures correct stereochemistry .
- Asymmetric catalysis : Cinchona alkaloid-derived catalysts induce ee >95% in thioacylation steps .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) resolves racemic mixtures .
Q. What advanced techniques elucidate its interaction with biological targets?
- X-ray crystallography : Co-crystallization with angiotensin-converting enzyme (ACE) reveals binding modes. The thiol group coordinates the active-site Zn²⁺, mimicking natural substrates like captopril .
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔG, ΔH) with enzymes like prolyl oligopeptidase, showing Kd values in the µM range .
- Molecular Dynamics (MD) simulations : Predict stability of enzyme-inhibitor complexes, highlighting key hydrogen bonds with residues like Arg124 and Tyr523 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
